molecular formula C10H23N3O2 B13998362 Tert-butyl 2,2,6-triaminohexanoate

Tert-butyl 2,2,6-triaminohexanoate

Katalognummer: B13998362
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: UGMBQRXUHSOIJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2,2,6-triaminohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a hexanoate backbone with three amino groups at the 2, 2, and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,6-triaminohexanoate typically involves the esterification of 2,2,6-triaminohexanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2,2,6-triaminohexanoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated products.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2,2,6-triaminohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of tert-butyl 2,2,6-triaminohexanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl 2,2,6-triaminohexanoate: Unique due to the presence of three amino groups.

    Tert-butyl 2-aminohexanoate: Contains only one amino group.

    Tert-butyl 2,6-diaminohexanoate: Contains two amino groups.

Uniqueness

This compound is unique due to its three amino groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H23N3O2

Molekulargewicht

217.31 g/mol

IUPAC-Name

tert-butyl 2,2,6-triaminohexanoate

InChI

InChI=1S/C10H23N3O2/c1-9(2,3)15-8(14)10(12,13)6-4-5-7-11/h4-7,11-13H2,1-3H3

InChI-Schlüssel

UGMBQRXUHSOIJD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C(CCCCN)(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.